molecular formula C7H10Cl2O B13880622 2,2-Dichloro-3-propylcyclobutan-1-one

2,2-Dichloro-3-propylcyclobutan-1-one

Cat. No.: B13880622
M. Wt: 181.06 g/mol
InChI Key: LPFBASWVYJADBC-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-propylcyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of two chlorine atoms at the 2-position and a propyl group at the 3-position of the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3-propylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction of an α,β-unsaturated ketone with a suitable alkene under photocatalytic conditions . This reaction forms the cyclobutane ring structure. The reaction conditions typically involve the use of a photocatalyst and UV light to drive the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and light intensity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-propylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2-Dichloro-3-propylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-propylcyclobutan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. For example, the formation of cyclopropane structures from carbenes, such as dichlorocarbene, involves the hybridization of the central carbon atom and the formation of a substituted cyclopropane from an alkene . These reactions can influence the compound’s biological activity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-3-propylcyclobutan-1-one is unique due to its specific substitution pattern on the cyclobutanone ring. The presence of two chlorine atoms and a propyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C7H10Cl2O

Molecular Weight

181.06 g/mol

IUPAC Name

2,2-dichloro-3-propylcyclobutan-1-one

InChI

InChI=1S/C7H10Cl2O/c1-2-3-5-4-6(10)7(5,8)9/h5H,2-4H2,1H3

InChI Key

LPFBASWVYJADBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)C1(Cl)Cl

Origin of Product

United States

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